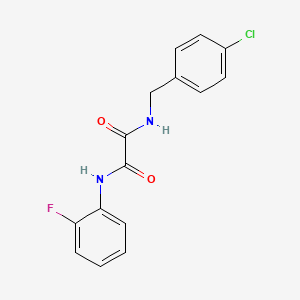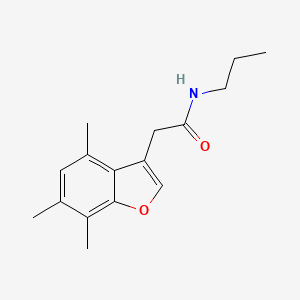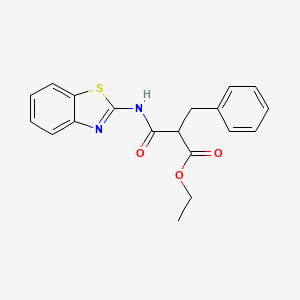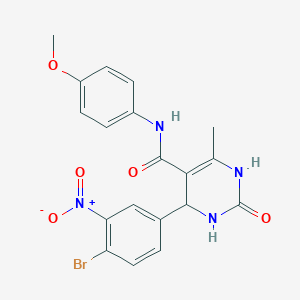
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, also known as CFN-99554, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can alter the expression of genes involved in cell growth and differentiation, leading to its anti-cancer effects. Additionally, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to exhibit cytotoxic effects on cancer cells, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has also been shown to have an effect on the expression of genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit HDACs and reduce inflammation. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, including its potential use in combination with other drugs for cancer treatment, its safety and efficacy in vivo, and its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide for maximum efficacy and safety.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been achieved using different methods, including the reaction of 2-fluorobenzaldehyde with 4-chlorobenzylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-fluorobenzaldehyde with 4-chlorobenzyl chloride, followed by treatment with ethylenediamine. These methods have been optimized to yield high purity and yield of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has shown potential in various scientific research applications, including drug development. Studies have shown that this compound exhibits inhibitory effects on cancer cell growth, making it a promising candidate for cancer treatment. Additionally, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-7-5-10(6-8-11)9-18-14(20)15(21)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRUTWZUSMGYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)

![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)

![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)